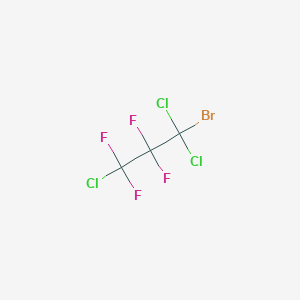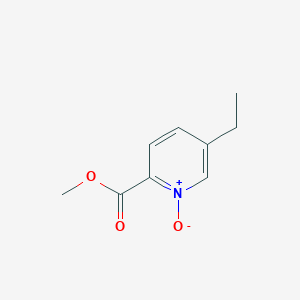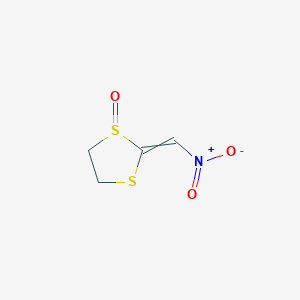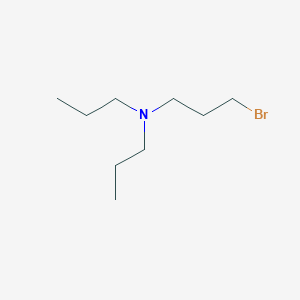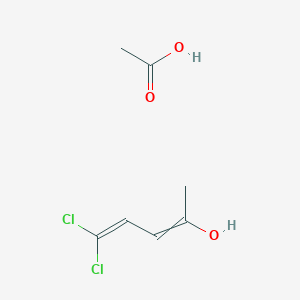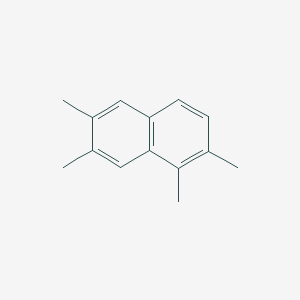![molecular formula C32H46N2O3 B14326040 N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide CAS No. 110504-64-8](/img/structure/B14326040.png)
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, an ethenyl linkage, and an octadecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-nitrophenylacetylene: This is achieved through the reaction of 4-nitrobenzaldehyde with a suitable acetylene source under basic conditions.
Coupling Reaction: The 4-nitrophenylacetylene is then coupled with 4-bromostyrene using a palladium-catalyzed Heck reaction to form the intermediate 4-[2-(4-nitrophenyl)ethenyl]phenyl compound.
Amidation: The final step involves the reaction of the intermediate with octadecanoic acid chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the ethenyl linkage and octadecanamide chain contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide can be compared with other similar compounds, such as:
4-Nitrophenylacetic acid: Shares the nitrophenyl group but lacks the ethenyl linkage and octadecanamide chain.
4-Nitrostyrene: Contains the nitrophenyl and ethenyl groups but lacks the octadecanamide chain.
Octadecanamide: Contains the octadecanamide chain but lacks the nitrophenyl and ethenyl groups.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
110504-64-8 |
|---|---|
Formule moléculaire |
C32H46N2O3 |
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]octadecanamide |
InChI |
InChI=1S/C32H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-32(35)33-30-24-20-28(21-25-30)18-19-29-22-26-31(27-23-29)34(36)37/h18-27H,2-17H2,1H3,(H,33,35) |
Clé InChI |
YCAPUBRHLMDNOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


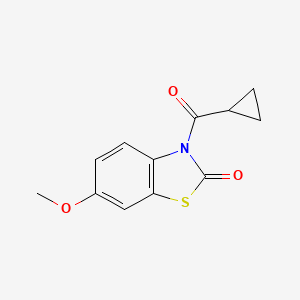
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)

![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)
